molecular formula C18H32O2 B1664784 17-Octadecynoic acid CAS No. 34450-18-5

17-Octadecynoic acid

Cat. No. B1664784
CAS RN: 34450-18-5
M. Wt: 280.4 g/mol
InChI Key: DZIILFGADWDKMF-UHFFFAOYSA-N
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Description

17-Octadecynoic acid (also known as 7-ODYA) is an acetylenic fatty acid that is octadecanoic acid (stearic acid) which has been doubly dehydrogenated at positions 17 and 18 to give the corresponding alkynoic acid . It is an irreversible inhibitor of cytochrome P450 isozymes, that participates in long-chain fatty acid metabolism .


Synthesis Analysis

17-Octadecynoic acid has been used in lipid synthesis . It is also known to be a potent suicide inhibitor of LTB4 ω-oxidase .


Molecular Structure Analysis

The molecular formula of 17-Octadecynoic acid is C18H32O2 . Its molecular weight is 280.4455 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) .


Chemical Reactions Analysis

17-Octadecynoic acid is known to be an irreversible inhibitor of cytochrome P450 isozymes . It participates in long-chain fatty acid metabolism . It is a suicide substrate inhibitor that selectively and irreversibly inhibits cytochrome P450 epoxygenases and ω-hydrolases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Octadecynoic acid include its molecular formula C18H32O2 and its molecular weight 280.4455 . It is an acetylenic fatty acid .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

17-Octadecynoic acid has been used in research to induce cardiac protection in sepsis . It acts as an inhibitor of 20-HETE biosynthesis .

Methods of Application

The specific experimental procedures are not detailed in the source, but it involves the application of 17-Octadecynoic acid in mice to inhibit 20-HETE biosynthesis .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application in Periapical Abscesses

Specific Scientific Field

This application is related to Dentistry , specifically the study of periapical abscesses .

Summary of the Application

17-Octadecynoic acid (17-ODYA) has been identified as a unique metabolite in periapical abscesses . It plays a significant role in the initiation and development of these abscesses .

Methods of Application

In the study, periodontal ligament fibroblasts and peripheral blood mononuclear cells were treated with 17-ODYA . Gene expression analysis and interleukin (IL)-8 release were determined using quantitative real-time polymerase chain reaction and enzyme-linked immunosorbent assay . Macrophage polarization and cytokine release were also determined using flow cytometry and Luminex bioassay .

Results or Outcomes

17-ODYA caused significant up-regulation of IL-1a, IL-1b, IL-6, matrix metalloproteinase-1, and monocyte chemoattractant protein-1 at 10 mol/L after 6 days of treatment . It also significantly enhanced the release of IL-8 . This study was the first to identify the pathologic role of 17-ODYA in the development of periapical abscesses .

Application in Lipid Synthesis

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

17-Octadecynoic acid has been used in lipid synthesis . It acts as a suicide substrate inhibitor that selectively and irreversibly inhibits cytochrome P450 epoxygenases and ω-hydrolases .

Methods of Application

The specific experimental procedures are not detailed in the source, but it involves the application of 17-Octadecynoic acid in lipid synthesis .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application in Inhibition of Leukotriene B4 20-Hydroxylase and Renal CYP450 Omega-Hydroxylase

Specific Scientific Field

This application is related to Pharmacology .

Summary of the Application

17-Octadecynoic acid is a potent suicide inhibitor of leukotriene B4 20-hydroxylase and renal CYP450 omega-hydroxylase . It has been used as a click chemistry probe for labeling palmitoylation substrates in vitro .

Methods of Application

The specific experimental procedures are not detailed in the source, but it involves the application of 17-Octadecynoic acid as a click chemistry probe for labeling palmitoylation substrates in vitro .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application in Bradykinin-Dependent Transport of Sodium Chloride

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

17-Octadecynoic acid (10 µM) completely inhibits the bradykinin-dependent transport of sodium chloride in rat TALH cells .

Methods of Application

The specific experimental procedures are not detailed in the source, but it involves the application of 17-Octadecynoic acid in rat TALH cells .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application as a Click Chemistry Probe

Specific Scientific Field

This application is related to Biochemistry .

Summary of the Application

17-Octadecynoic acid has been used as a click chemistry probe for labeling palmitoylation substrates in vitro .

Methods of Application

The specific experimental procedures are not detailed in the source, but it involves the application of 17-Octadecynoic acid as a click chemistry probe for labeling palmitoylation substrates in vitro .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Safety And Hazards

In case of fire, water spray, alcohol-resistant foam, dry chemical or carbon dioxide should be used . Special hazards arising from the substance or mixture include carbon oxides . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Future Directions

The future directions of 17-Octadecynoic acid research could involve further exploration of its role as an irreversible inhibitor of cytochrome P450 isozymes . Its participation in long-chain fatty acid metabolism and its selective and irreversible inhibition of cytochrome P450 epoxygenases and ω-hydrolases could be areas of interest for future studies.

properties

IUPAC Name

octadec-17-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIILFGADWDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188024
Record name 17-Octadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Octadecynoic acid

CAS RN

34450-18-5
Record name 17-Octadecynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34450-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Octadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Octadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-OCTADECYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
AM Altaie, MG Mohammad, MI Madkour… - Journal of …, 2023 - Elsevier
… Recently, we have identified 17-octadecynoic acid (17-ODYA) as the highest unique metabolite in periapical abscesses. Therefore, the aim of this study was to investigate the …
Number of citations: 3 www.sciencedirect.com
S Jerez, L Sierra, MP de Bruno - Prostaglandins & other lipid mediators, 2012 - Elsevier
The present study investigated the role of CYP-enzymes in the modulation of vasoconstrictor responses to angiotensin II in rabbit aortae. In arteries with the endothelium-intact (E+) the …
Number of citations: 10 www.sciencedirect.com
AP Zou, YH Ma, ZH Sui, PRO De Montellano… - … of Pharmacology and …, 1994 - ASPET
… This study evaluated the ability of 17-octadecynoic acid (17-ODYA) to inhibit the metabolism of arachidonic acid by cytochrome P450 in renal cortical microsomes of rats, and …
Number of citations: 198 jpet.aspetjournals.org
RG Evans, KH Day, RJ Roman, KH Hopp… - American journal of …, 1998 - academic.oup.com
… the role of cytochrome P450 metabolism of fatty acids in the renal response to increased renal perfusion pressure, we tested the effects of renal arterial infusion of 17-octadecynoic acid (…
Number of citations: 11 academic.oup.com
I Messer-Létienne, N Bernard, RJ Roman… - European journal of …, 1999 - Elsevier
… effects of an intrarenal infusion of 17-octadecynoic acid (3 μM), an … 17-Octadecynoic acid failed to affect renal function in LL rats. … vasodilator response to 17-octadecynoic acid but not its …
Number of citations: 26 www.sciencedirect.com
BR Martin, BF Cravatt - Nature methods, 2009 - nature.com
… We demonstrate that the commercially available compound 17-octadecynoic acid (17-ODYA) can serve as a bioorthogonal, click chemistry probe for in situ labeling, identification and …
Number of citations: 515 www.nature.com
FF Knapp Jr, MM Goodman, GW Kabalka… - Journal of medicinal …, 1984 - ACS Publications
… The pivotal substrate, 17-octadecynoic acid (9), was prepared by two new routes. The 125I-labeled acid 13 showed high myocardial uptake (1 h, 1.90-2.28% dose/g) with 45% washout …
Number of citations: 20 pubs.acs.org
Y Li, BR Martin, BF Cravatt, SL Hofmann - Journal of Biological Chemistry, 2012 - ASBMB
… (gene-trapped) mice using the bioorthogonal palmitate analog 17-octadecynoic acid. We identified ∼300 17-octadecynoic acid-modified and hydroxylamine-sensitive proteins, of which …
Number of citations: 142 www.jbc.org
C Corriu, M Félélou, E Canet, PM Vanhoutte - FASEB Journal, 1996 - hub.hku.hk
… Various inhibitors of P450 (SKF525a, tnetyrapone, clotrimazole, 17-octadecynoic acid, methoxsalen), an inhibitor of phospholipase A2 (quinacrine) and a nonselective inhibitor of …
Number of citations: 0 hub.hku.hk
DH Munzenmaier, DR Harder - American Journal of …, 2000 - journals.physiology.org
… Paired-study quantitation of EC tube formation after 5 days in coculture after treatment with 17-octadecynoic acid (17-ODYA, 10 μM) or DMSO vehicle. Developed tubes or branches …
Number of citations: 153 journals.physiology.org

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